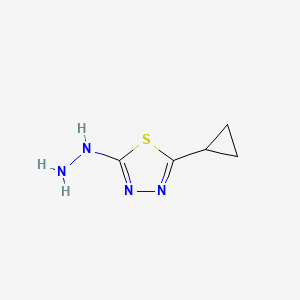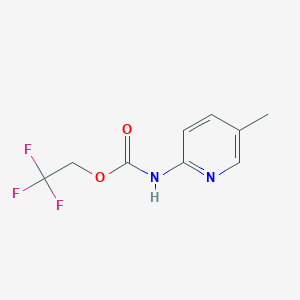
2,2,2-Trifluoroethyl 5-methylpyridin-2-ylcarbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl 5-methylpyridin-2-ylcarbamate (TFEMPC) is an organic compound that has recently gained attention as a potential therapeutic agent due to its unique properties and potential applications in various scientific fields. TFEMPC is a carboxylic acid derivative that is composed of two nitrogen atoms and three fluorine atoms. This compound has been found to possess numerous beneficial properties, including strong antioxidant and anti-inflammatory activities, as well as a wide range of therapeutic applications.
Aplicaciones Científicas De Investigación
Antimitotic Agents
Research has identified certain pyridine derivatives as potent antimitotic agents, exhibiting antitumor activity in mice. These compounds are precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which have shown considerable potency against mitotic processes. The study explores the structure-activity relationship of these compounds, indicating the potential for therapeutic applications in cancer treatment (C. Temple et al., 1992).
Chromatographic Techniques
Advancements in chromatographic techniques have been made using carbamate insecticides and metabolites, demonstrating the resolution, sensitivity, and selectivity desired for detecting multicarbamate insecticide residues. This high-performance liquid chromatographic (HPLC) technique involves post-column fluorometric labeling for enhanced detection (R. T. Krause, 1979).
Chiral Separation Methods
The development of chiral stationary phases for HPLC using cellulose and amylose derivatives, including 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, has significantly impacted chiral separation science. These materials offer enhanced chiral recognition abilities, facilitating the enantioseparation of various racemates, and have applications in pharmaceutical analysis (B. Chankvetadze et al., 1997).
Organic Light-Emitting Diodes (OLEDs)
The research into iridium emitters with specific ligands, including 2,4,5-trifluorophenylpyridine, has contributed to the development of efficient OLEDs with low efficiency roll-off. These heteroleptic iridium(III) complexes serve as green phosphors for OLEDs, showcasing the potential for high-performance lighting and display technologies (Yi Jin et al., 2014).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-7(13-4-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQZJTUASUHFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)
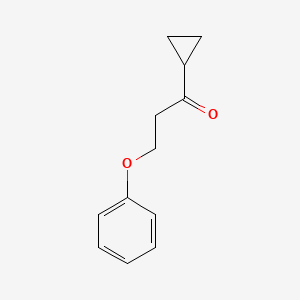

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
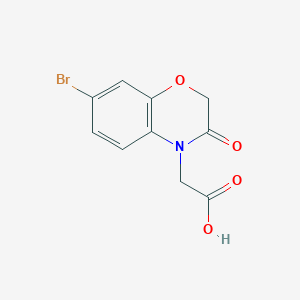
![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)

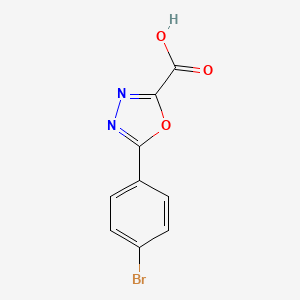
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
